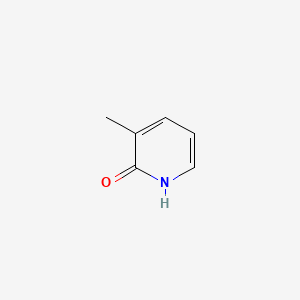![molecular formula C12H11NO3S B3022516 [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid CAS No. 885272-50-4](/img/structure/B3022516.png)
[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid
Vue d'ensemble
Description
“[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid” is a chemical compound with the CAS Number: 885272-50-4 . Its molecular weight is 249.29 . The IUPAC name for this compound is [2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid .
Molecular Structure Analysis
The InChI code for “[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid” is 1S/C12H11NO3S/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid” (also known as “2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid”), focusing on six unique applications:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Research indicates that thiazole derivatives, including [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid, exhibit significant activity against a variety of bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics to combat resistant microbial infections .
Anti-inflammatory Properties
Studies have demonstrated that thiazole derivatives can possess anti-inflammatory properties. [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid has been investigated for its ability to inhibit inflammatory mediators, making it a potential therapeutic agent for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Research
Thiazole compounds are being explored for their anticancer properties. [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid has shown promise in inhibiting the growth of certain cancer cell lines. Its mechanism of action may involve the disruption of cellular processes critical for cancer cell proliferation, making it a candidate for further development in cancer therapy .
Antioxidant Activity
The antioxidant potential of [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid has been a subject of research. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and aging. This compound’s ability to scavenge free radicals suggests its utility in developing treatments for oxidative stress-related conditions .
Enzyme Inhibition
Research has shown that thiazole derivatives can act as enzyme inhibitors. [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid has been studied for its potential to inhibit specific enzymes involved in disease pathways. This application is particularly relevant in the development of drugs targeting enzymes in metabolic disorders and infectious diseases .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of thiazole derivatives. [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid has been investigated for its potential to protect neuronal cells from damage. This application is significant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
These applications highlight the diverse potential of [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid in various fields of scientific research. Each application offers a unique avenue for further exploration and development in medicinal chemistry and pharmacology.
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHLUKAWQAXVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269706 | |
| Record name | 2-(3-Methoxyphenyl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-50-4 | |
| Record name | 2-(3-Methoxyphenyl)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)
![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)





![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)
![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)
![{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022453.png)
![{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022454.png)
